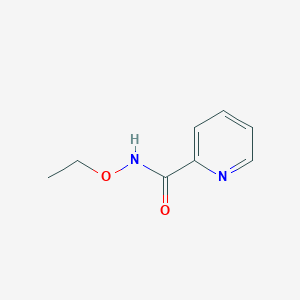

N-Ethoxy-pyridine-2-carboximidic Acid

Beschreibung

N-Ethoxy-pyridine-2-carboximidic Acid is a pyridine-based derivative characterized by an ethoxy group (–OCH₂CH₃) attached to the nitrogen atom of the carboximidic acid moiety at the 2-position of the pyridine ring. This compound belongs to the class of heterocyclic carboximidic acids, which are notable for their structural versatility in pharmaceutical and agrochemical applications.

Eigenschaften

Molekularformel |

C8H10N2O2 |

|---|---|

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

N-ethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-10-8(11)7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,10,11) |

InChI-Schlüssel |

KNIJJZFXBMLOPC-UHFFFAOYSA-N |

Kanonische SMILES |

CCONC(=O)C1=CC=CC=N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize N-Ethoxy-pyridine-2-carboximidic Acid, key comparisons are drawn with related pyridine and pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Substituent-Driven Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups :

- The ethoxy group in N-Ethoxy-pyridine-2-carboximidic Acid is electron-donating, which may stabilize the pyridine ring via resonance, contrasting with the electron-withdrawing chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid. This difference impacts acidity; the latter’s carboxylic acid (pKa ~2.5) is more acidic than carboximidic acids (pKa ~4–5) .

- The iodo substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide enables halogen bonding, a feature absent in the ethoxy analog .

Solubility and Stability

- Lipophilicity : The ethoxy group increases lipophilicity (logP estimated >1.5) compared to hydroxylated analogs (e.g., logP ~0.8 for N-(2-hydroxy-5-iodopyridin-3-yl)acetamide), affecting membrane permeability in biological systems.

- Hydrolytic Stability : Carboximidic acids are generally prone to hydrolysis under acidic or basic conditions. The ethoxy group may slow hydrolysis relative to methyl or chloro substituents, which are more reactive toward nucleophilic attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.